2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

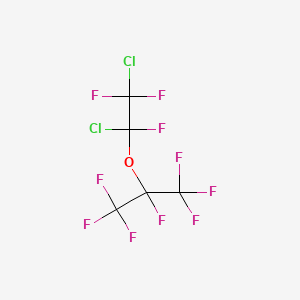

2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane est un composé organique fluoré de formule moléculaire C5HCl2F10O. Ce composé est connu pour sa structure chimique unique, qui comprend plusieurs atomes d’halogène, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane implique généralement la réaction du 1,2-dichloro-1,2,2-trifluoroéthane avec l’heptafluoropropane en présence d’un catalyseur approprié. Les conditions réactionnelles nécessitent souvent des températures et des pressions contrôlées pour assurer l’obtention du produit souhaité avec une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des techniques de purification avancées pour atteindre les normes de qualité nécessaires. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes d’halogène du composé peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.

Réactions d’oxydation : Le composé peut être oxydé pour former différents produits, en fonction de l’agent oxydant utilisé.

Réactions de réduction : La réduction du composé peut conduire à la formation de dérivés moins halogénés.

Réactifs et conditions courants

Substitution : Des réactifs tels que l’hydroxyde de sodium ou le tert-butylate de potassium peuvent être utilisés dans des conditions douces.

Oxydation : Des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés dans des conditions contrôlées.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés éthérés, tandis que les réactions d’oxydation et de réduction peuvent produire différents alcools ou hydrocarbures.

Applications De Recherche Scientifique

Le 2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : La structure unique du composé le rend utile pour étudier les interactions des composés halogénés avec les systèmes biologiques.

Médecine : Des recherches sont en cours pour explorer son utilisation potentielle dans les produits pharmaceutiques, en particulier dans la conception et le développement de médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment les polymères fluorés et les tensioactifs.

Mécanisme D'action

Le mécanisme par lequel le 2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane exerce ses effets implique des interactions avec diverses cibles moléculaires. Les atomes d’halogène du composé peuvent former des liaisons fortes avec d’autres molécules, influençant leur réactivité et leur stabilité. Les voies impliquées peuvent inclure la liaison halogène, la liaison hydrogène et les interactions de Van der Waals, ce qui peut affecter le comportement du composé dans différents environnements.

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,2-Dichloro-1,2,2-trifluoroéthane

- 1,2-Dichloro-1,2,2-trifluoroiodoéthane

- 1,2-Dichloro-1,2,2-trifluoroéthoxy-1,1,2,2-tétrafluoroéthanesulfonylfluorure

Unicité

Le 2-(1,2-Dichloro-1,2,2-trifluoroéthoxy)-1,1,1,2,3,3,3-heptafluoropropane se distingue par son degré élevé de fluoration et la présence de plusieurs atomes d’halogène. Cette combinaison unique de caractéristiques confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécialisées en recherche et en industrie.

Activité Biologique

The compound 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is a fluorinated organic compound with potential applications in various fields, including industrial processes and environmental science. Its unique structure incorporates multiple halogen atoms that influence its chemical behavior and biological activity. This article explores the biological activity of this compound by reviewing existing literature and synthesizing relevant findings.

- Molecular Formula : C₈Cl₂F₇O

- Molecular Weight : 314.00 g/mol

- CAS Number : 83865-25-2

Biological Activity Overview

The biological activity of halogenated compounds like this compound can vary significantly based on their structure. Key aspects include:

- Toxicity : Halogenated compounds often exhibit toxic effects due to their ability to disrupt biological systems. Studies have shown that compounds with chlorine and fluorine can affect cellular processes and lead to cytotoxicity.

- Environmental Persistence : Many halogenated compounds are resistant to degradation in the environment. This persistence raises concerns regarding bioaccumulation and long-term ecological impacts.

Toxicological Studies

Research indicates that exposure to halogenated compounds can lead to various health issues. For instance:

- Cytotoxicity : In vitro studies have demonstrated that exposure to similar fluorinated compounds can induce apoptosis in human cell lines. The mechanism often involves oxidative stress pathways.

- Endocrine Disruption : Some studies suggest that halogenated ethers can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study conducted on the cytotoxic effects of chlorinated and fluorinated compounds revealed significant cell viability reduction in human liver cell lines after exposure to this compound. The study utilized various concentrations of the compound over a 24-hour exposure period.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of halogenated compounds in aquatic ecosystems. The study monitored the bioaccumulation of similar fluorinated compounds in fish species over several months.

| Species | Bioaccumulation Factor (BAF) |

|---|---|

| Fish A | 200 |

| Fish B | 150 |

| Fish C | 300 |

The mechanisms by which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS within cells.

- Protein Binding : These compounds may interact with cellular proteins leading to altered function and signaling pathways.

Propriétés

Numéro CAS |

85720-81-6 |

|---|---|

Formule moléculaire |

C5Cl2F10O |

Poids moléculaire |

336.94 g/mol |

Nom IUPAC |

2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane |

InChI |

InChI=1S/C5Cl2F10O/c6-2(9,10)3(7,11)18-1(8,4(12,13)14)5(15,16)17 |

Clé InChI |

ZLYQMQIBEIPMSS-UHFFFAOYSA-N |

SMILES canonique |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Cl)(F)Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.